(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol
Overview
Description
(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclodextrins and Drug Delivery Systems
Cyclodextrins (CDs) are a class of cyclic oligosaccharides that are highly relevant in the field of drug delivery due to their ability to form inclusion complexes with various molecules, thereby improving the solubility, stability, and bioavailability of drugs. These compounds are particularly important in enhancing the therapeutic response of analgesic drugs, as evidenced by their inclusion in over 35 pharmaceutical products, including anticancer agents and anti-inflammatory drugs. The complexation with CDs has been shown to provide significant benefits, such as increased solubility and stability of the drug molecules, leading to an improved pharmacological response. This application is critical for drugs with poor water solubility or stability issues, showcasing CDs as versatile pharmaceutical materials for the development of more effective treatment options for painful conditions and possibly reducing the dosage and side effects of analgesic drugs (Makson et al., 2015).
Catalytic Transformation of Biomass-Derived Compounds
The transformation of biomass-derived chemicals like furfural (FF) and 5-(hydroxymethyl)furfural (HMF) into valuable petrochemical intermediates such as cyclopentanone (CPN) is an area of significant interest. This process, which involves catalytic hydrogenation and ring rearrangement, has seen advancements in the development of efficient, cost-effective, and environmentally friendly catalysts. These advancements aim to improve scalability, selectivity, and the environmental footprint of the production process. Cyclopentanone and its derivatives are essential for synthesizing a wide range of compounds with commercial applications, highlighting the importance of research in this field for sustainable chemistry and material science (Dutta & Bhat, 2021).
Cyclodextrins in Food Industry Applications
Cyclodextrins also play a pivotal role in the food industry, where they are used as food additives to improve the sensorial qualities, shelf life, and sequestration of components in various food products. The ability of CDs to form stable inclusion complexes with lipophilic nutrients and flavor constituents enables their application in enhancing the quality and stability of food products. The toxicity studies of CDs have shown them to be innocuous upon oral administration, further supporting their use in food applications. This area of research demonstrates the potential of CDs to meet consumer demand for healthy and functional food products, signifying their broad applicability beyond pharmaceuticals (Pereira et al., 2021).
Properties
IUPAC Name |
(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-2-5-8(9)10-7-3-1-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWRWLAWUCQLDW-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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